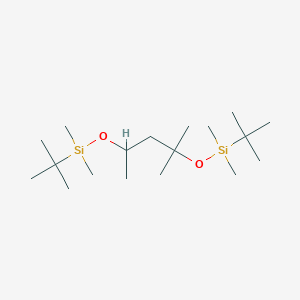
6-Butanoylpyridine-2,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butanoylpyridine-2,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C11H10N2O It is characterized by a pyridine ring substituted with butanoyl and dicarbonitrile groups at the 6th, 2nd, and 4th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butanoylpyridine-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation of malononitrile with appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by bases such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Butanoylpyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of catalysts like palladium on carbon.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Primary amines.
Substitution: Amides and other nitrogen-containing derivatives.
Applications De Recherche Scientifique
6-Butanoylpyridine-2,4-dicarbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 6-Butanoylpyridine-2,4-dicarbonitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity. The butanoyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
2,6-Pyridinedicarbonitrile: Shares the dicarbonitrile functionality but lacks the butanoyl group, resulting in different reactivity and applications.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Contains additional amino and sulfanyl groups, leading to distinct biological activities and synthetic routes.
Uniqueness: 6-Butanoylpyridine-2,4-dicarbonitrile is unique due to the presence of both butanoyl and dicarbonitrile groups, which confer specific chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and make it a valuable compound in various research fields .
Propriétés
Numéro CAS |
143427-72-9 |
|---|---|
Formule moléculaire |
C11H9N3O |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
6-butanoylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-2-3-11(15)10-5-8(6-12)4-9(7-13)14-10/h4-5H,2-3H2,1H3 |
Clé InChI |
BIULIOCXSSEWKX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC(=CC(=N1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)


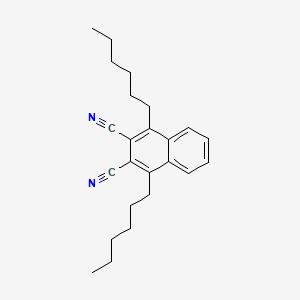
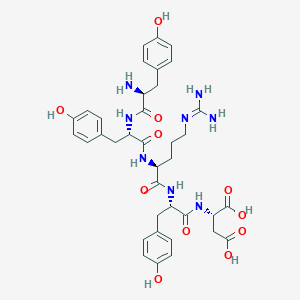
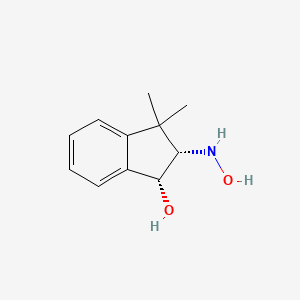
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
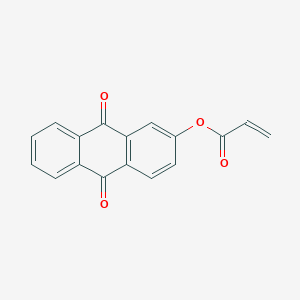
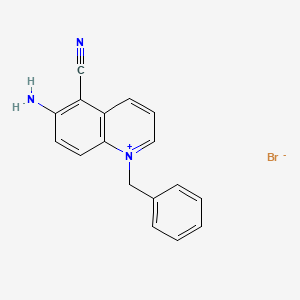
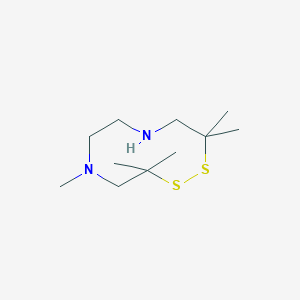
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
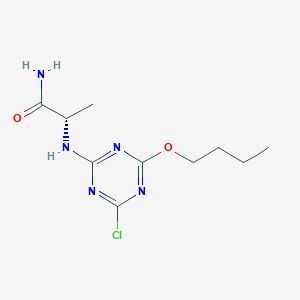
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
